2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one
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Overview
Description
2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one is an organic compound with the molecular formula C23H33N3O. This compound is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, and a piperidinone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the piperidinone ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form charge-transfer complexes with electron-deficient molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone.
Leuco Crystal Violet: Bis[4-(dimethylamino)phenyl]methane.
Leuco Malachite Green: Bis[4-(dimethylamino)phenyl]methoxy methane.
Uniqueness
2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one is unique due to its piperidinone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-15-21(17-7-11-19(12-8-17)25(3)4)24-22(16(2)23(15)27)18-9-13-20(14-10-18)26(5)6/h7-16,21-22,24H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRDKMVQLAQSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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